molecular formula C7H9FO3 B13433317 3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one

3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one

Cat. No.: B13433317
M. Wt: 160.14 g/mol
InChI Key: LRWDEJNTPSFVMJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a fluorine atom, a methoxy group, and two methyl groups attached to the furan ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available starting materials such as 3-fluorofuran, methanol, and acetone.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product. For example, a Friedel-Crafts acylation reaction could be employed to introduce the acetyl group, followed by methoxylation and fluorination steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions could lead to the formation of alcohols or alkanes.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium fluoride (KF) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It could be utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors to modulate signaling pathways.

    Pathways Involved: The pathways involved would vary based on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyfuran-2(5H)-one: Lacks the dimethyl groups, which may affect its reactivity and properties.

    4-Methoxy-5,5-dimethylfuran-2(5H)-one: Lacks the fluorine atom, which could influence its chemical behavior.

    3-Fluoro-5,5-dimethylfuran-2(5H)-one: Lacks the methoxy group, potentially altering its reactivity.

Uniqueness

3-Fluoro-4-methoxy-5,5-dimethylfuran-2(5H)-one is unique due to the combination of its substituents, which can impart distinct chemical and physical properties

Properties

Molecular Formula

C7H9FO3

Molecular Weight

160.14 g/mol

IUPAC Name

3-fluoro-4-methoxy-5,5-dimethylfuran-2-one

InChI

InChI=1S/C7H9FO3/c1-7(2)5(10-3)4(8)6(9)11-7/h1-3H3

InChI Key

LRWDEJNTPSFVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C(=O)O1)F)OC)C

Origin of Product

United States

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